1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(4-Chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small-molecule compound featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at the 1-position and an N-linked 2-fluorophenyl carboxamide at the 3-position. This structure combines halogenated aromatic moieties with a heterocyclic scaffold, a design common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-fluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-9-7-13(8-10-14)12-23-11-3-4-15(19(23)25)18(24)22-17-6-2-1-5-16(17)21/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYEODYGWZOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H17ClFN3O2
- Molecular Weight : 421.8 g/mol
- IUPAC Name : 4-chloro-N-[(3S)-5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]benzamide
The compound features a dihydropyridine core, which is often associated with various pharmacological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against both bacterial and fungal strains.
- Bacterial Inhibition : The compound shows effective inhibition against Gram-positive bacteria. For example, it has demonstrated minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Fungal Activity : Its antifungal activity was also assessed, revealing effectiveness against Candida species with an IC50 value of approximately 50 μg/mL, indicating a potential for treating fungal infections .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Protein Synthesis : The compound appears to disrupt protein synthesis pathways in bacteria, leading to bactericidal effects .
- Biofilm Disruption : It has shown moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it can inhibit biofilm formation which is crucial for persistent infections .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of this compound:
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various clinical isolates. Results indicated that it outperformed conventional antibiotics like ciprofloxacin in certain strains, demonstrating a promising alternative for treating resistant infections .
Study 2: Antifungal Properties
Another research focused on its antifungal properties against Candida albicans. The study found that the compound significantly inhibited biofilm formation without affecting planktonic cells, suggesting a unique mechanism possibly involving quorum sensing pathways .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine carboxamides. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Comparison of Key Structural Analogues
Key Findings from Comparative Analysis
Substituent Impact on Activity: The 4-chlorobenzyl group in the target compound contrasts with 2-chlorobenzoyl (Compound 18) and 2,4-dichlorobenzyl (DM-11). The 2-fluorophenyl carboxamide in the target compound differs from the 4-fluorophenyl group in BMS-777605. Fluorine’s electronegativity may enhance metabolic stability or hydrogen-bond interactions in kinase inhibition .
Biological Activity Trends: Compounds with sulfonamide linkages (e.g., Compound 18) show stronger antimicrobial activity, while carboxamide derivatives (e.g., BMS-777607) are more kinase-selective . BMS-777607’s ethoxy group and amino-chloropyridine substituent contribute to its nanomolar potency against Met kinase, a feature absent in the target compound .
Cytotoxic Potential: While the target compound’s cytotoxicity is unreported, analogs like Compound 18 (IC₅₀ = 35 μg/mL) suggest that halogenated aromatic systems paired with heterocycles may disrupt cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
